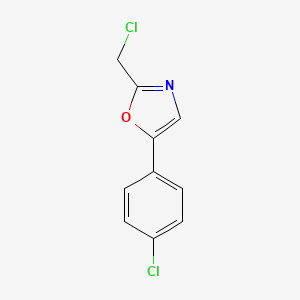

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIWAFOZOWCQFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353146 |

Source

|

| Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64640-12-6 |

Source

|

| Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Disubstituted Oxazoles for Drug Discovery Professionals

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile role in the architecture of therapeutic agents.[1][2][3] Its presence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold.[4] The unique arrangement of oxygen and nitrogen atoms within the ring imparts specific electronic and structural features, allowing for nuanced interactions with a multitude of biological targets like enzymes and receptors.[5][6] This guide, designed for researchers and drug development scientists, provides a deep dive into the critical physicochemical properties of 2,5-disubstituted oxazoles. We will explore how strategic modifications at the C2 and C5 positions can modulate these properties to optimize a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and we will provide field-proven, step-by-step protocols for their experimental determination.

The 2,5-Disubstituted Oxazole: A Structural and Electronic Overview

The 1,3-oxazole ring is a weakly basic, aromatic system.[7] The high electronegativity of the oxygen atom influences the ring's electron distribution, while the pyridine-like nitrogen atom at position 3 acts as a hydrogen bond acceptor and is the site of protonation.[1][8] The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating it is a very weak base.[7] This inherent electronic nature is the foundation upon which the properties of its derivatives are built.

Substitutions at the C2 and C5 positions are synthetically accessible and offer the most direct route to tune the molecule's characteristics.[9] These positions are key handles for medicinal chemists to control everything from target engagement to metabolic fate.

Caption: General structure of a 2,5-disubstituted oxazole.

One of the most powerful applications of the oxazole ring is its use as a bioisostere for metabolically labile groups, particularly esters and amides.[10][11] Its relative resistance to hydrolysis can significantly enhance a drug candidate's metabolic stability and oral bioavailability, making it a strategic choice in lead optimization.[12][13]

Modulating Key Physicochemical Properties at the C2 and C5 Positions

The art of drug design lies in the precise tuning of a molecule's properties. For 2,5-disubstituted oxazoles, the substituents are the control knobs.

Lipophilicity (LogP/LogD)

Importance: Lipophilicity is a critical determinant of a drug's behavior, influencing its solubility, membrane permeability, plasma protein binding, and volume of distribution. An optimal lipophilicity (typically LogD in the range of 1-3) is often sought to balance permeability with aqueous solubility.

Causality of Substituent Effects:

-

At C2 and C5: Introducing non-polar, aliphatic, or aromatic groups (e.g., alkyl chains, phenyl rings) will increase LogP. Conversely, adding polar functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) will decrease LogP.

-

Strategic Choice: The choice of substituent is a balancing act. A medicinal chemist might add a lipophilic group at C5 to enhance membrane crossing for CNS penetration, while placing a small, polar group at C2 to maintain sufficient aqueous solubility.[14]

Aqueous Solubility

Importance: A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed and in the blood to be distributed. Poor solubility is a primary cause of drug candidate failure, leading to low bioavailability and formulation challenges.[15][16]

Causality of Substituent Effects:

-

At C2 and C5: The principles here are inverse to lipophilicity. Attaching ionizable groups (acids or bases) or polar functionalities that can act as hydrogen bond donors or acceptors will increase aqueous solubility. For instance, replacing a phenyl group with a pyridine ring can introduce a basic nitrogen handle, improving solubility in acidic environments.

-

Crystal Packing: Beyond polarity, the overall shape and intermolecular interactions dictated by the substituents influence the crystal lattice energy of the solid compound. Bulky or awkwardly shaped substituents can disrupt efficient crystal packing, sometimes leading to lower melting points and improved solubility.

Acidity and Basicity (pKa)

Importance: The pKa determines the ionization state of a molecule at a given pH.[17] For a drug, the ionization state at physiological pH (approx. 7.4) profoundly affects its solubility, ability to cross biological membranes (the neutral form is typically more permeable), and potential to bind to its target via ionic interactions.[18]

Causality of Substituent Effects:

-

The Oxazole Core: The parent oxazole ring is very weakly basic (pKa ≈ 0.8).[7]

-

Modulation at C2 and C5:

-

Electron-Withdrawing Groups (EWGs): Substituents like -CF3, -NO2, or even other heterocyclic rings can decrease the electron density on the oxazole nitrogen, further reducing its basicity.

-

Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can slightly increase the basicity of the ring nitrogen, although it will remain a very weak base.

-

Ionizable Substituents: The most significant impact comes from placing an acidic or basic functional group on the C2 or C5 substituent itself (e.g., a carboxylic acid on a phenyl ring at C2 or a basic amine on an alkyl chain at C5). The pKa of that appended group will dominate the ionization profile of the molecule.

-

Metabolic Stability

Importance: A drug must remain intact long enough to reach its target and exert its effect. Rapid metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver, leads to high clearance and poor oral bioavailability.[19]

Causality of Substituent Effects:

-

Oxazole Ring Stability: The oxazole ring itself is generally more stable to metabolic degradation than bioisosteric esters or amides.[10] However, the ring can be susceptible to oxidation.

-

Protecting the Scaffold:

-

Blocking Metabolic Hotspots: Substituents at C2 and C5 can sterically hinder enzymatic access to the oxazole ring.

-

Modulating Electronics: EWGs can make the ring more electron-deficient and less prone to oxidative metabolism.

-

Metabolically "Hard" Groups: Introducing groups that are inherently resistant to metabolism, such as fluorinated alkyl chains or pyridyl rings, can significantly increase the molecule's half-life. The key is to identify the "soft spots" on an initial lead compound and systematically replace them.[20]

-

Quantitative Structure-Property Relationship (QSPR) Data Summary

The table below provides a representative summary of how different substituents at the C2 and C5 positions can influence the key physicochemical properties of an oxazole core. These values are illustrative, based on established medicinal chemistry principles and QSAR/QSPR studies on heterocyclic compounds.[21][22][23]

| R₂ Substituent | R₅ Substituent | Calculated LogP | Predicted Aqueous Solubility (µM) | Predicted pKa (Strongest Basic) | Predicted Metabolic Stability (% remaining after 30 min) |

| Phenyl | Methyl | 2.8 | 150 | 1.1 | 65% |

| 4-Chlorophenyl | Phenyl | 4.5 | 15 | 0.9 | 50% |

| Pyridin-4-yl | Phenyl | 2.5 | 200 | 4.5 | 75% |

| Phenyl | -CH₂OH | 1.9 | 500 | 1.0 | 40% |

| Cyclopropyl | 4-Trifluoromethylphenyl | 4.2 | 25 | 0.7 | 85% |

| Phenyl | -CH₂-N(CH₃)₂ | 2.6 | >1000 (at pH < 7) | 8.8 | 60% |

Field-Proven Experimental Protocols

A core tenet of drug discovery is the robust and reproducible measurement of compound properties. The following protocols are standard, self-validating methodologies used in the industry.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This "gold standard" method measures the solubility of a compound once it has reached equilibrium, providing a true measure of its intrinsic solubility.[16][24]

Causality: This method ensures that the measurement reflects the true equilibrium between the solid state (crystal lattice) and the dissolved state of the compound, which is the most relevant value for predicting oral absorption from a solid dose form.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid test compound (typically 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 18-24 hours. This long incubation is critical to ensure a true thermodynamic equilibrium is reached.

-

Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.45 µm filter.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analysis: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with known concentrations of the test compound.

-

Validation: The presence of solid compound at the end of the experiment is visually confirmed to ensure the starting solution was indeed saturated.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsome Assay)

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance.[20]

Causality: Human Liver Microsomes (HLMs) contain a high concentration of CYP enzymes. By incubating a compound with HLMs and a necessary cofactor (NADPH), we can simulate and measure the rate of metabolic turnover in a controlled, high-throughput system. A compound that is rapidly depleted is likely to have high in vivo clearance.

Caption: Workflow for the in vitro Human Liver Microsome Stability Assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of the test compound (final concentration typically 1 µM) in a phosphate buffer (pH 7.4). Prepare a suspension of Human Liver Microsomes (final concentration typically 0.5 mg/mL). Prepare a solution of the NADPH cofactor.

-

Incubation (without cofactor): In a 96-well plate, combine the buffer, HLM suspension, and test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. The time of this addition is T=0.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a "quench" solution, which is typically ice-cold acetonitrile containing an internal standard for analytical normalization. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) of the compound. This value can then be used to calculate an intrinsic clearance (Clint) value.

-

Controls: A control incubation without NADPH must be run to ensure the compound loss is due to enzymatic metabolism and not non-specific binding or instability. A positive control compound with known metabolic turnover (e.g., Verapamil) is run to validate the assay performance.

Conclusion and Future Perspectives

The 2,5-disubstituted oxazole is a highly "tunable" scaffold, offering medicinal chemists a robust platform for optimizing physicochemical properties in parallel with biological activity. A thorough understanding of how substituents at the C2 and C5 positions influence lipophilicity, solubility, pKa, and metabolic stability is fundamental to the rational design of drug candidates. By employing systematic modifications and robust experimental assays like those detailed here, researchers can efficiently navigate the complex landscape of drug discovery, mitigating risks of downstream failure and accelerating the development of novel therapeutics. Future efforts will increasingly integrate computational QSPR models and advanced synthetic methodologies to further refine the design and property prediction of this invaluable heterocyclic core.[25][26]

References

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link][1][5]

-

Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Scientific and Technical Research. [Link][27]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link][6]

-

Pathak, D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link][4]

-

Creative Biolabs. Aqueous Solubility. Creative Biolabs Website. [Link][24]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery Website. [Link][15]

-

Yildiz, I., et al. (2007). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European Journal of Medicinal Chemistry. [Link][21]

-

Li, M., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link][10]

-

Cristofol, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][16]

-

Camcı, G., & Karalı, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. [Link][11]

-

Dixit, R., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link][19]

-

Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray Website. [Link][28]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline Website. [Link][8]

-

Song, R-B., et al. (2005). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Pest Management Science. [Link][29]

-

Yildiz, I., et al. (2007). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. ResearchGate. [Link][22]

-

Gancia, E., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. [Link][12]

-

Zhang, S., et al. (2007). What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO? Journal of Organic Chemistry. [Link][30]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link][13]

-

Boonen, J., et al. (2012). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design. [Link]

-

Haljasorg, U., et al. (2015). On the basicity of conjugated nitrogen heterocycles in different media. FULIR repository. [Link][18]

-

Rupp, M. (2014). Predicting the pKa of Small Molecules. arXiv. [Link][17]

-

Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link][20]

-

Pal, T., et al. (2010). Quantitative structure activity relationship (QSAR) studies of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives as biologically potential compounds. ResearchGate. [Link][23]

-

Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. [Link][9]

-

Ozimka, K., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances. [Link][26]

-

Venkatesh, U.S., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. World Journal of Advance Healthcare Research. [Link][14]

-

Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link][3]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjahr.com [wjahr.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. mrupp.info [mrupp.info]

- 18. fulir.irb.hr [fulir.irb.hr]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Chloromethyl Oxazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Chloromethyl Oxazoles

Chloromethyl oxazoles are not merely another class of heterocyclic compounds; they are versatile and highly valued synthetic intermediates in medicinal chemistry and materials science.[1][2] Their utility stems from the strategic placement of a reactive chloromethyl group on the oxazole scaffold, a privileged structure found in numerous pharmacologically active agents.[1][2][3] This reactive handle allows for facile nucleophilic substitution, enabling the construction of complex molecular architectures.[2] However, the successful synthesis and application of these building blocks are fundamentally reliant on their unambiguous structural confirmation and purity assessment. This is where a multi-faceted spectroscopic approach becomes not just beneficial, but essential.

This guide moves beyond a simple recitation of techniques. As a Senior Application Scientist, my objective is to provide a framework for logical, evidence-based structural elucidation. We will explore not just what data to acquire, but why specific spectroscopic methods are chosen, how to interpret the resulting data in concert, and how this integrated understanding validates the final molecular structure.

The Strategic Workflow for Spectroscopic Validation

A robust characterization workflow is a self-validating system. Each step provides a piece of the puzzle, and the pieces must fit together perfectly to confirm the hypothesis—in this case, the chemical structure. The process is iterative and comparative, constantly weighing experimental data against theoretical predictions.

Caption: How data from multiple techniques converge to validate a structure.

Let's consider a hypothetical case: 2-(chloromethyl)-5-phenyloxazole .

-

MS first: We predict a molecular weight of 179.59 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 179 (for ³⁵Cl) and an M+2 peak at m/z 181 (for ³⁷Cl) in a ~3:1 ratio. This confirms the elemental formula C₉H₈ClNO. [4][5]2. Then IR: We look for C=N, C=C, and C-O-C ring stretches, and critically, a C-Cl stretch around 650-800 cm⁻¹.

-

Finally, NMR: The ¹H NMR must show a 2H singlet for the -CH₂Cl group (around δ 4.8 ppm), a 1H singlet for the oxazole C4-H, and signals for the 5H phenyl group. The ¹³C NMR must show the correct number of carbons, including the -CH₂Cl carbon and the distinct carbons of the 2,5-disubstituted oxazole ring. [6] When the data from all these experiments align perfectly with the proposed structure, we achieve a high degree of confidence in the characterization.

Standard Operating Protocols

Trustworthiness in data comes from meticulous and reproducible experimental practice.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified chloromethyl oxazole compound.

-

Solvation: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the compound without having signals that overlap with key analyte resonances.

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum. If structural ambiguity remains, 2D experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) should be performed. [6][7]

Protocol 2: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization Method Selection:

-

For Electron Impact (EI): Introduce the sample via a direct insertion probe or GC inlet. EI is a "hard" ionization technique that provides rich fragmentation data.

-

For Electrospray Ionization (ESI): Infuse the sample solution directly into the source. ESI is a "soft" ionization technique ideal for confirming the molecular weight via the [M+H]⁺ adduct with minimal fragmentation.

-

-

Data Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-500). Ensure the resolution is sufficient to clearly resolve the M⁺ and M+2 isotopic peaks.

Protocol 3: FT-IR Spectroscopy Analysis

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

-

Solid/Oil Sample (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal. This is often the simplest and fastest method.

-

-

Background Collection: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Sample Analysis: Place the sample in the IR beam path and record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Protocol 4: UV-Vis Spectroscopy Analysis

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is ~10⁻⁵ to 10⁻⁶ M.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

References

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. (2014).

- 2-(Chloromethyl)oxazole | Research Chemical Supplier. Benchchem.

- [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi. (1998).

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. (2024).

- 5-(Chloromethyl)oxazole | 172649-57-9. Benchchem.

- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. (2009).

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- Mass Spectrometry of Oxazoles. Pietro Traldi, Umberta Vettori, Angelo Clerici.

- FTIR spectra of the three oxadiazole derivatives. ResearchGate.

- Mass spectrometry of halogen-containing organic compounds. ResearchGate. (2025).

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023). Available at: [Link]

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. (2019). Available at: [Link]

Sources

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole CAS number and properties

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole: Synthesis, Reactivity, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure, featuring a reactive chloromethyl group and a metabolically stable chlorophenyl moiety on a 1,3-oxazole core, makes it a versatile intermediate for synthesizing diverse compound libraries. This document details its physicochemical properties, outlines a robust synthetic strategy, explores its chemical reactivity, discusses its potential applications in therapeutic discovery, and provides essential safety and handling information. The insights herein are curated to support scientists in leveraging this compound for the development of novel chemical entities.

Introduction: The Strategic Value of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its planar, aromatic character and ability to participate in hydrogen bonding make it an excellent scaffold for designing molecules that interact with biological targets. The title compound, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, is distinguished by two key functional groups that impart specific utility:

-

The 2-(Chloromethyl) Group : This is a highly reactive electrophilic site. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups (amines, thiols, alcohols, etc.), enabling rapid library generation for structure-activity relationship (SAR) studies.

-

The 5-(4-chlorophenyl) Group : The presence of a halogen on the phenyl ring can enhance metabolic stability by blocking sites of potential oxidation. Furthermore, the chlorophenyl group can engage in favorable hydrophobic and halogen-bonding interactions within protein binding pockets, potentially increasing ligand affinity and selectivity.

This unique combination makes the compound a valuable starting material for exploring new chemical space in oncology, infectious diseases, and inflammation research.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

| Property | Value | Source(s) |

| CAS Number | 64640-12-6 | [1] |

| Molecular Formula | C₁₀H₇Cl₂NO | [1] |

| Molecular Weight | 228.07 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl | [1] |

| InChI Key | CJIWAFOZOWCQFI-UHFFFAOYSA-N | [1] |

| Calculated LogP | 3.7338 | |

| Topology | TPSA: 26.03 Ų; 2 Rotatable Bonds |

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, a confident prediction of its key spectral features can be made based on closely related analogs, such as 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole.[1]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be clean and informative. The most characteristic signals would include:

-

A singlet for the lone proton on the oxazole ring (H-4), anticipated in the deshielded aromatic region around δ 7.6-7.9 ppm . This significant downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen heteroatoms.

-

A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl), expected around δ 4.7-4.9 ppm .

-

Two doublets in the aromatic region (δ 7.4-7.8 ppm ) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon NMR): Key carbon signals would include the chloromethyl carbon (~40-45 ppm) and the distinct carbons of the oxazole and chlorophenyl rings.

-

Mass Spectrometry (MS): The mass spectrum would provide unambiguous confirmation of the molecular weight. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. One would expect to see prominent peaks at m/z 227 (for ³⁵Cl, ³⁵Cl), 229 (for ³⁵Cl, ³⁷Cl), and 231 (for ³⁷Cl, ³⁷Cl) in an approximate 9:6:1 ratio. Fragmentation would likely involve the loss of the chloromethyl group.

Synthesis and Reactivity

The construction of the 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole scaffold is typically achieved through established heterocyclic chemistry methodologies.

Retrosynthetic Analysis and Proposed Synthetic Workflow

The most logical and field-proven approach to synthesizing this molecule is via a Hantzsch-type condensation reaction. This involves the cyclization of an α-haloketone with a primary amide.

Causality of Experimental Choices:

-

Starting Materials: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (or 4-chlorophenacyl bromide) is chosen as the α-haloketone because it directly provides the required 5-(4-chlorophenyl) substitution pattern. 2-Chloroacetamide is selected as the amide partner to install the necessary 2-(chloromethyl) group.

-

Reaction Conditions: The reaction is typically performed in a high-boiling point solvent like toluene or DMF to facilitate the dehydration and cyclization steps. Heating is required to overcome the activation energy for the intramolecular cyclization.

Caption: Proposed synthetic workflow for the target compound.

Key Chemical Transformations: The Power of Nucleophilic Substitution

The primary utility of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole in drug development stems from the reactivity of its chloromethyl group.[1] This group acts as a potent electrophile, readily undergoing Sɴ2 reactions with a vast range of nucleophiles.

Self-Validating Protocol: The success of these reactions can be easily monitored and validated. The disappearance of the starting material and the appearance of a new, typically more polar, product spot can be tracked by Thin Layer Chromatography (TLC). The structure of the final product is then confirmed by standard analytical techniques like NMR and MS, where a shift in the methylene signal and a corresponding increase in molecular weight will be observed.

Caption: Reactivity map illustrating derivatization pathways.

Experimental Protocol: Representative Synthesis of an Amine Derivative

This protocol describes a general procedure for reacting the title compound with a primary amine.

-

Reaction Setup: To a solution of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Nucleophile Addition: Add the desired primary amine (1.1 eq.) to the stirring suspension.

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The causality here is that elevated temperature increases the reaction rate, ensuring the moderately nucleophilic amine can efficiently displace the chloride.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature, filter off the inorganic base, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired amine derivative.

Applications in Drug Development

The oxazole core is a bio-isostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole are being investigated for several therapeutic applications.

-

Anticancer Activity: Many substituted oxazoles have demonstrated potent cytotoxic effects on various cancer cell lines.[2] The ability to rapidly synthesize a library of derivatives from the title compound allows for efficient screening to identify potent antiproliferative agents.

-

Antimicrobial Agents: The oxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[3][4][5] The 4-chlorophenyl group, in particular, is a common feature in known antimicrobial drugs, suggesting that derivatives of this compound are promising candidates for development.

Safety and Handling

Due to its reactivity, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS05 | H314: Causes severe skin burns and eye damage. | |

| GHS07 | H302: Harmful if swallowed. H335: May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. As an alkylating agent, it should be treated as potentially corrosive and toxic.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is a strategically designed synthetic intermediate with high value for medicinal chemistry and drug discovery. Its well-defined reactive handle—the chloromethyl group—facilitates predictable and efficient derivatization, while the chlorophenyl-oxazole core provides a stable and biologically relevant scaffold. By understanding its synthesis, reactivity, and safety profile, researchers are well-equipped to exploit this compound's potential in the rational design and development of next-generation therapeutics.

References

- Smolecule. (2023, August 16). 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole.

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- A comprehensive review on biological activities of oxazole derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Some New S-Substituted Derivatives of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Thiol. (2016, July 18). ResearchGate. Retrieved from [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. (n.d.). Europe PMC. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(4-Chlorophenyl)oxazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (2004, May). ResearchGate. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]

-

Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009, October). PubMed. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5-(4-chlorophenyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

-

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. (2022, November 14). MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Synthesis of 2-Chloromethyl-5-aryl-, 2-Chloromethyl-5-(5-methyl-2-furyl)-, and 2-chloromethyl-5-(1,5-dimethyl-2-pyrrolyl)-1,3,4-oxadiazoles from tetrazole derivatives. (n.d.). Lookchem. Retrieved from [Link]

Sources

- 1. Buy 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | 1023811-25-7 [smolecule.com]

- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Title: A Strategic Guide to the Biological Activity Screening of Novel Oxazole Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful identification of lead candidates from a library of novel oxazole derivatives hinges on a meticulously designed, multi-tiered screening strategy. This guide provides a comprehensive framework for researchers, outlining a logical progression from broad primary screening to detailed mechanism of action studies. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and emphasize the integration of data to facilitate informed decision-making in the drug discovery pipeline.

Part 1: The Oxazole Scaffold and a Phased Screening Strategy

The 1,3-oxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.[1][3] This structure is a privileged scaffold in drug discovery because it can engage with various biological receptors and enzymes through diverse non-covalent interactions.[4][5] Oxazole derivatives have demonstrated efficacy against a range of challenging targets, from drug-resistant cancer cell lines to multi-drug resistant microbes.[6][7]

A successful screening campaign is not a random collection of assays but a funneling process designed to efficiently identify the most promising compounds. The rationale is to start with high-throughput, cost-effective assays to cast a wide net (Primary Screening) and then progressively apply more complex, resource-intensive assays to characterize the initial "hits" (Secondary Screening and Mechanism of Action studies).

Caption: A phased screening funnel for novel oxazole derivatives.

Part 2: Primary Screening - Identifying Initial Biological Activity

The objective of primary screening is to rapidly assess a large library of novel oxazole derivatives to identify compounds that exhibit any biological activity in key therapeutic areas. These assays should be robust, reproducible, and scalable.

Cytotoxicity Screening (Anticancer Potential)

Many oxazole derivatives have shown potent anticancer activity by inhibiting various targets, including tubulin and protein kinases.[8][9] A primary screen against a panel of cancer cell lines is a fundamental first step. The MTT or XTT assay is a reliable and widely used colorimetric method for assessing cell viability.[10][11]

Principle of Tetrazolium-Based Assays: Metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium salt (e.g., MTT, XTT) into a colored formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[13] A reduction in color indicates a cytotoxic or cytostatic effect of the compound.

Caption: Workflow for MTT/XTT cytotoxicity assays.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compound to exert its effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at a 10 µM concentration) are considered hits.

Antimicrobial Screening

The rise of multi-drug resistant bacteria necessitates the discovery of new antimicrobial agents, and oxazoles have shown significant promise in this area.[1][4][6] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each oxazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[16] Final volumes should be 50 µL per well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be assessed visually or by reading the optical density at 600 nm.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases. Simple, rapid chemical assays can be used to screen for antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are most common.[17][18] They are based on the ability of an antioxidant to scavenge a stable radical, resulting in a color change that can be measured spectrophotometrically.[19]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of the oxazole derivatives in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[20]

-

Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Part 3: Secondary Screening and Mechanism of Action (MoA)

Compounds identified as "hits" in primary screens require further investigation to confirm their activity, determine their potency, and elucidate their mechanism of action.

Dose-Response Analysis and IC₅₀ Determination

For active compounds, a full dose-response curve must be generated to determine the IC₅₀ value (the concentration that produces 50% of the maximum inhibitory effect). This is a critical metric for comparing the potency of different derivatives. The same assay format from the primary screen (e.g., MTT, MIC) is used, but with a wider range of concentrations (typically 8-12 points).

Table 1: Hypothetical Screening Data for a Series of Oxazole Derivatives

| Compound ID | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus | Antioxidant EC₅₀ (µM) DPPH Assay |

| OXA-001 | 2.5 | >128 | 15.7 |

| OXA-002 | >50 | 4 | >100 |

| OXA-003 | 15.2 | 32 | 22.4 |

| OXA-004 | 0.8 | 64 | 45.1 |

| Control | Doxorubicin: 0.1 | Vancomycin: 1 | Ascorbic Acid: 8.5 |

This table allows for easy comparison and prioritization of hits. For example, OXA-004 is a potent anticancer hit, while OXA-002 is a promising antimicrobial candidate.

Enzyme Inhibition Assays

If the oxazole series was designed to target a specific enzyme (e.g., a kinase, a topoisomerase), direct enzyme inhibition assays are the logical next step.[8][21] These assays are fundamental to modern drug discovery for confirming the molecular target of a compound.[22][23]

Caption: Principle of a competitive enzyme inhibition assay.

General Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the kinase, the specific substrate (e.g., a peptide), and ATP.

-

Compound Addition: Add the oxazole derivative at various concentrations.

-

Kinase Reaction: Incubate at room temperature for 1 hour to allow the kinase to phosphorylate the substrate, consuming ATP in the process.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin. The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: A lower luminescent signal in the presence of the compound indicates inhibition of the kinase. Calculate IC₅₀ values from dose-response curves.

Part 4: Early ADMET and In Silico Profiling

High failure rates in clinical trials are often due to poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion) or toxicity.[24][25] Early assessment of these properties, even through computational models, is essential to prioritize compounds with a higher probability of success.[26][27]

Key In Silico & In Vitro ADMET Assays:

-

Lipinski's Rule of Five: A computational filter to assess drug-likeness based on properties like molecular weight, logP, and hydrogen bond donors/acceptors.

-

Aqueous Solubility: Poor solubility can hinder absorption. This can be measured using HPLC-based methods.[26]

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its degradation over time.[28]

-

Plasma Protein Binding: High binding can reduce the free concentration of the drug available to act on its target. This is often measured by equilibrium dialysis.

-

Cytotoxicity in Normal Cells: It is crucial to test promising hits (e.g., anticancer agents) against non-cancerous cell lines (e.g., primary fibroblasts) to assess for general toxicity and determine a therapeutic window.

Part 5: Data Integration and Candidate Selection

The ultimate goal is to select lead candidates for further preclinical development. This requires integrating all data generated:

-

Potency: Low IC₅₀ or MIC values.

-

Selectivity: High activity against the target (e.g., cancer cells) but low activity against non-target cells (e.g., normal cells).

-

Structure-Activity Relationship (SAR): How do small changes in the oxazole derivative's structure affect its biological activity? This guides the next round of chemical synthesis.

-

Drug-likeness: Favorable ADMET properties.

A compound that is highly potent but has poor solubility or high toxicity is a less promising candidate than a moderately potent compound with an excellent ADMET profile. This multi-parameter optimization is the core challenge and goal of the screening cascade.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (n.d.). ijrpr. Retrieved January 5, 2026, from [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]

-

Screening and identification of novel biologically active natural compounds. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 5, 2026, from [Link]

-

Mechanisms of action of food bioactive compounds based on network pharmacology. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025, June 1). An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Retrieved January 5, 2026, from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps. Retrieved January 5, 2026, from [Link]

-

Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics. Retrieved January 5, 2026, from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Nature. Retrieved January 5, 2026, from [Link]

-

Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. Retrieved January 5, 2026, from [Link]

-

1,3‐Oxazoles as Anticancer Compounds. (2023, May 26). ChemistryViews. Retrieved January 5, 2026, from [Link]

-

Plant-Derived Bioactive Compounds: One Health Perspective. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Review of Antimicrobial Activity of Oxazole. (2022, April 30). IJPPR. Retrieved January 5, 2026, from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 5, 2026, from [Link]

-

Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science Publishers. Retrieved January 5, 2026, from [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2019, December 1). Bentham Science Publishers. Retrieved January 5, 2026, from [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioAgilytix. Retrieved January 5, 2026, from [Link]

-

In vitro screening for evaluation of drugs ADMET properties. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 5, 2026, from [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (n.d.). Helda - University of Helsinki. Retrieved January 5, 2026, from [Link]

-

Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024, September 17). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved January 5, 2026, from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017, June 5). PMC. Retrieved January 5, 2026, from [Link]

-

Bioactive Molecules and Their Mechanisms of Action. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio. Retrieved January 5, 2026, from [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Retrieved January 5, 2026, from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024, June 29). Hilaris Publisher. Retrieved January 5, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes. (2012, May 1). NIH. Retrieved January 5, 2026, from [Link]

-

antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga. Retrieved January 5, 2026, from [Link]

-

Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved January 5, 2026, from [Link]

-

(PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Bioactive Compounds of Plant‐Based Food: Extraction, Isolation, Identification, Characteristics, and Emerging Applications. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). NIH. Retrieved January 5, 2026, from [Link]

-

Targeting enzyme inhibitors in drug discovery. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.aaup.edu [repository.aaup.edu]

- 5. benthamdirect.com [benthamdirect.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. measurlabs.com [measurlabs.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 21. researchgate.net [researchgate.net]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 26. In vitro screening for evaluation of drugs ADMET properties | PPTX [slideshare.net]

- 27. bitesizebio.com [bitesizebio.com]

- 28. bioivt.com [bioivt.com]

Whitepaper: A Multi-Faceted In Silico Approach to Predicting the Bioactivity of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Abstract

The discovery and development of novel therapeutic agents is a resource-intensive process, often hindered by high attrition rates in late-stage trials.[1][2] The strategic implementation of computational, or in silico, methods in the early stages of research can significantly mitigate these challenges by providing predictive insights into a compound's potential biological activity and pharmacokinetic profile.[3][4] This technical guide provides a comprehensive, step-by-step workflow for the bioactivity prediction of a novel heterocyclic compound, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. The oxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] This guide, intended for researchers in drug discovery and computational chemistry, details a logical pipeline encompassing target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to build a robust, preliminary profile of the compound's therapeutic potential.

Introduction: The Rationale for a Computational First Approach

The compound at the center of this guide, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, is a member of the oxazole class of heterocyclic compounds. The oxazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions.[5][7] The specific substitutions—a reactive chloromethyl group at the 2-position and a 4-chlorophenyl group at the 5-position—suggest a potential for both covalent and non-covalent interactions with biological macromolecules, making it an intriguing candidate for investigation.[8][9]

For a novel compound with no established biological targets, a purely experimental screening approach is akin to searching for a needle in a haystack. It is expensive, time-consuming, and ethically taxing due to the reliance on animal models. In silico methods offer a rational, data-driven alternative to narrow the experimental search space.[10] By leveraging vast biological and chemical databases, we can predict how a molecule might behave in a biological system, from identifying its most probable protein targets to flagging potential toxicity issues long before a physical sample is synthesized.[11]

This guide presents an integrated workflow that sequentially addresses the most critical questions in early-stage drug discovery:

-

Target Identification: What proteins is this compound likely to interact with?

-

Interaction Analysis: How strongly and in what manner does it bind to these potential targets?

-

Drug-Likeness Assessment: Does the compound possess the pharmacokinetic properties necessary to be a viable drug candidate?

By following this workflow, researchers can generate a well-supported hypothesis for the compound's mechanism of action, enabling more focused and efficient downstream experimental validation.

Protocol 3.1: Using SwissTargetPrediction

-

Navigate to the Server: Access the SwissTargetPrediction website (a resource from the Swiss Institute of Bioinformatics). [12]2. Input the Molecule: Paste the SMILES string (ClCc1nc(co1)c2ccc(Cl)cc2) into the query box.

-

Select Species: Choose the desired organism. "Homo sapiens" is the most common choice for drug discovery applications.

-

Run Prediction: Initiate the prediction process. The server will generate a report within a few minutes.

-

Analyze Results: The output page will display a list of predicted targets, ranked by probability. The results are often visualized as a pie chart categorized by protein class (e.g., kinases, proteases, enzymes, G-protein coupled receptors). Pay close attention to the targets with the highest probability scores, as these are the most promising candidates for further investigation.

Molecular Docking: Simulating the Binding Event

Target prediction provides a list of what our compound might bind to. Molecular docking predicts how it binds and with what affinity. [13]This structure-based method computationally places the ligand (our oxazole derivative) into the binding site of a target protein and calculates a "docking score," which is an estimate of the binding free energy. [14]A lower (more negative) score generally indicates a more favorable binding interaction.

Causality: The choice of target for docking must be informed by the target prediction results. Selecting a protein with a high probability score from SwissTargetPrediction provides a strong rationale for the simulation. The preparation of the protein is as critical as the ligand; failing to remove water molecules or add hydrogens can lead to incorrect predictions of hydrogen bonding networks and steric clashes. The "grid box" defines the specific volume on the protein where the docking algorithm will search for binding poses. If this box is misplaced or too small, the true binding site may be missed entirely.

Protocol 4.1: Performing Molecular Docking with AutoDock Vina

This protocol assumes the use of AutoDock Tools for preparation and AutoDock Vina for the docking calculation. [15]

-

Select and Download Target Protein:

-

Choose a high-probability target from the SwissTargetPrediction results (e.g., Cyclooxygenase-2, a common target for anti-inflammatory drugs).

-

Go to the RCSB Protein Data Bank (PDB) and download the 3D crystal structure (e.g., PDB ID: 5IKR).

-

-

Prepare the Protein Receptor:

-

Load the PDB file into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

-

Add polar hydrogens. This is essential for defining hydrogen bond donors and acceptors.

-

Add Kollman charges to the protein atoms.

-

Save the prepared protein in the .pdbqt format.

-

-

Prepare the Ligand:

-

Load the energy-minimized 3D structure of the oxazole derivative from Protocol 2.1.

-

In AutoDock Tools, allow the program to detect the torsional root and define rotatable bonds. This allows the ligand to be flexible during the docking simulation.

-

Save the prepared ligand in the .pdbqt format.

-

-

Define the Binding Site (Grid Box):

-

Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.

-

In AutoDock Tools, use the "Grid Box" feature to define a 3D box that encompasses the entire binding pocket. Ensure the box is large enough to allow the ligand to rotate freely but not so large as to waste computational effort on irrelevant regions. Record the center coordinates and dimensions of the box.

-

-

Configure and Run AutoDock Vina:

-

Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and size coordinates, and the name of the output file.

-

Execute AutoDock Vina from the command line, pointing to the configuration file.

-

vina --config conf.txt --log log.txt

-

-

Analyze Docking Results:

-

The output file will contain several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Load the protein and the docked ligand poses into a visualization software like PyMOL or UCSF Chimera.

-

Examine the top-scoring pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. This analysis provides a structural hypothesis for the compound's activity.

-

Data Presentation: Docking Results

Summarize the results for the top predicted targets in a clear, structured table.

| Predicted Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Tyr385, Arg120, Ser530 |

| Carbonic Anhydrase II | 2CBE | -8.5 | His94, Thr199, Val121 |

| p38 MAP Kinase | 3S3I | -8.1 | Met109, Lys53, Asp168 |

| Hypothetical Data for Illustrative Purposes |

ADMET Prediction: Assessing Drug-Likeness

A compound that binds strongly to a target is not necessarily a good drug. It must also be absorbed into the bloodstream, distributed to the target tissue, metabolized at an appropriate rate, and excreted without causing significant toxicity. [1]Predicting these ADMET properties early is essential for avoiding late-stage failures. [4] Methodology: Several web-based tools, such as pkCSM and SwissADME, use quantitative structure-activity relationship (QSAR) models to predict a wide range of pharmacokinetic and toxicity endpoints based on the molecule's chemical structure. [16][17][18]

Protocol 5.1: Generating an ADMET Profile with pkCSM

-

Navigate to the Server: Access the pkCSM web server. [18]2. Input Structure: Submit the SMILES string of the compound.

-

Run Prediction: The server will calculate a comprehensive set of properties.

-

Interpret the Profile: Analyze the key parameters. For example:

-

Absorption: Look at Caco-2 permeability and intestinal absorption values. High values are desirable for orally administered drugs.

-

Distribution: Check the Blood-Brain Barrier (BBB) permeability. A "Yes" prediction might be desirable for a CNS drug but undesirable for a peripherally acting one.

-

Metabolism: Identify potential interactions with Cytochrome P450 (CYP) enzymes. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.

-

Excretion: Review the total clearance prediction.

-

Toxicity: Check for predictions of AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity. Negative predictions are favorable.

-

Data Presentation: Predicted ADMET Properties

| Property Class | Parameter | Predicted Value | Interpretation |

| Absorption | Water Solubility (logS) | -3.5 | Moderately Soluble |

| Caco-2 Permeability (log Papp) | 0.95 | High Permeability | |

| Intestinal Absorption (% absorbed) | 92% | Well Absorbed | |

| Distribution | VDss (log L/kg) | 0.4 | Good Tissue Distribution |

| BBB Permeability (logBB) | -0.1 | Will cross the BBB | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Toxicity | AMES Toxicity | No | Likely non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | |

| Hepatotoxicity | Yes | Potential for liver toxicity | |

| Hypothetical Data for Illustrative Purposes |

Synthesis of Findings and Future Directions

This multi-faceted in silico investigation provides a foundational, data-driven assessment of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole. By integrating target prediction, molecular docking, and ADMET profiling, we can construct a comprehensive hypothesis regarding its potential bioactivity.

Summary of Hypothetical Findings:

-

Predicted Targets: The compound shows a high probability of interacting with enzymes like COX-2 and Carbonic Anhydrase II.

-

Binding Analysis: Molecular docking simulations predict strong binding affinity to COX-2 (-9.2 kcal/mol), with key interactions in the active site that are consistent with known inhibitors.

-

ADMET Profile: The compound is predicted to have good oral absorption and distribution but may present risks related to CYP3A4 inhibition and potential hepatotoxicity.

Conclusion and Next Steps: The in silico evidence suggests that 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is a promising candidate for development as an anti-inflammatory agent targeting COX-2. However, the predicted toxicity and metabolic liabilities must be addressed.

The logical next steps, guided by this computational analysis, are:

-

In Vitro Validation: Synthesize the compound and perform enzymatic assays to confirm its inhibitory activity against the top predicted targets (e.g., COX-2).

-

Cell-Based Assays: Evaluate the compound's efficacy in relevant cell models (e.g., measuring prostaglandin production in response to inflammatory stimuli).

-

Lead Optimization: If activity is confirmed, use the docking pose as a blueprint to guide chemical modifications. The goal would be to design new analogs that retain or improve potency while mitigating the predicted ADMET liabilities (e.g., modifying the structure to reduce CYP3A4 inhibition).

This guide demonstrates a powerful, rational workflow for leveraging computational tools to accelerate the drug discovery process, transforming a simple chemical structure into a candidate with a well-defined, testable biological hypothesis.

References

-

Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-